Ethyl 3-acetyl-4,4-dimethylhex-5-enoate
Description
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate is an α,β-unsaturated ester featuring an acetyl group at the C3 position, geminal dimethyl substituents at C4, and a terminal double bond at C5–C4. (2010) . The hydroxyl group in 1u can be further functionalized (e.g., acetylated) to yield this compound, highlighting its synthetic versatility.
Properties
CAS No. |
63722-94-1 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 3-acetyl-4,4-dimethylhex-5-enoate |
InChI |
InChI=1S/C12H20O3/c1-6-12(4,5)10(9(3)13)8-11(14)15-7-2/h6,10H,1,7-8H2,2-5H3 |
InChI Key |
HJHBGVVCHFRJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)C(C)(C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetyl-4,4-dimethylhex-5-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate alkyl halide under basic conditions to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the enolate ion, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters or alcohols.
Substitution: Different esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 3-acetyl-4,4-dimethylhex-5-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The presence of the ester and acetyl groups allows it to participate in a range of biochemical reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Ethyl 3-hydroxy-4,4-dimethylhex-5-enoate (1u)
- Structure : Differs by replacing the acetyl group at C3 with a hydroxyl group.
- Synthesis : Produced in 71% yield via procedure A (acidic or enzymatic esterification) .
- Optical Activity : Exhibits [α]²⁰D −7.3° (c 1.0, CHCl₃), indicating moderate chirality .
- Applications : Serves as a precursor for acetylated derivatives, which are valuable in asymmetric catalysis.
(b) (E)-3-Methyl-6-oxohex-2-enyl acetate (5)
- Structure : Contains an α,β-unsaturated aldehyde (C6-oxo) and an acetate ester instead of an acetyl group.
- Synthesis : Generated via HIO₄-mediated cleavage of a diol precursor (80% yield) .
- Key Data :
- Reactivity : The aldehyde group enables nucleophilic additions, contrasting with the acetyl group’s electrophilic reactivity.
(c) (S)-3-Acetyl-4,5-dimethyl-5,6,7,8-tetrahydronaphthalene (13)
- Structure : A cyclic analog with a fused tetrahydronaphthalene ring system.
- Synthesis : Prepared via Mukaiyama’s Friedel-Crafts acylation (68% yield) .
- Optical Activity : [α]D −12.6° (c 0.29, CHCl₃), reflecting stronger stereochemical influence from the fused ring .
- Functionalization : Underwent selective C(2)-demethylation (98% yield) using AlCl₃ , a reaction less feasible in acyclic analogs.
Physical and Spectral Properties
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